Methyl 4-fluoro-2-phenylbenzoate
Overview
Description
Methyl 4-fluoro-2-phenylbenzoate is an organic compound with the molecular formula C14H11FO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a fluorine atom, and the carboxyl group is esterified with a methyl group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-2-phenylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-fluoro-2-phenylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-fluorophenylboronic acid is coupled with methyl 2-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-phenylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 4-fluoro-2-phenylbenzoic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates such as 4-amino-2-phenylbenzoate.
Hydrolysis: The major products are 4-fluoro-2-phenylbenzoic acid and methanol.
Reduction: The major product is 4-fluoro-2-phenylbenzyl alcohol.
Scientific Research Applications
Methyl 4-fluoro-2-phenylbenzoate is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory or analgesic properties.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-2-phenylbenzoate involves its interaction with specific molecular targets. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity. The fluorine atom’s presence can enhance the compound’s binding affinity to target proteins, influencing the pathways involved in its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2-phenylbenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 4-bromo-2-phenylbenzoate: Contains a bromine atom instead of fluorine.
Methyl 4-iodo-2-phenylbenzoate: Contains an iodine atom instead of fluorine.
Uniqueness
Methyl 4-fluoro-2-phenylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
methyl 4-fluoro-2-phenylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVOEZHVKWAICR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20709508 | |
Record name | Methyl 5-fluoro[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20709508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724-10-7 | |
Record name | Methyl 5-fluoro[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20709508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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